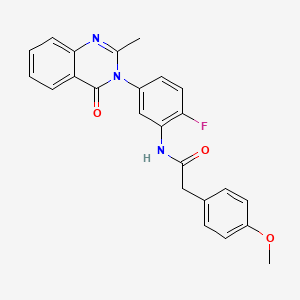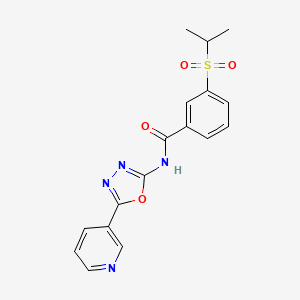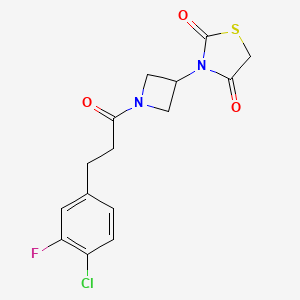![molecular formula C20H14Cl2FN5 B2839772 1-[6-(2,4-dichlorobenzyl)-3-pyridazinyl]-4-(4-fluorophenyl)-1H-pyrazol-5-amine CAS No. 321385-80-2](/img/structure/B2839772.png)
1-[6-(2,4-dichlorobenzyl)-3-pyridazinyl]-4-(4-fluorophenyl)-1H-pyrazol-5-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[6-(2,4-dichlorobenzyl)-3-pyridazinyl]-4-(4-fluorophenyl)-1H-pyrazol-5-amine, abbreviated as DCBPFPA, is a pyrazolamine compound that has been studied for its potential applications in drug design and development. It is a promising compound due to its unique structure and properties, which can be used to target specific molecules in the body. DCBPFPA has been studied for its synthesis, mechanism of action, biochemical and physiological effects, and potential lab experiments.
Wissenschaftliche Forschungsanwendungen
Organic Synthesis and Chemical Reactions
Research in organic synthesis and chemical reactions involving pyrazole derivatives demonstrates the versatility of these compounds in generating a diverse array of chemical structures. For instance, studies have shown that pyrazole-based compounds can undergo various chemical transformations, including cyclocondensation reactions, to yield pyrazolo[3,4-d]-pyridazinone derivatives and pyrazolo[3,4-d]pyridazine amines (A. Şener et al., 2002). These methodologies are critical for the synthesis of novel compounds with potential applications in material science, pharmaceuticals, and agrochemicals.
Biological Activities and Pharmacological Applications
Derivatives of pyrazole and pyridazinone have been extensively studied for their biological and pharmacological properties. For example, pyridazinone herbicides have been investigated for their modes of action in inhibiting photosynthesis in plants, demonstrating the potential of these compounds in agricultural applications (J. L. Hilton et al., 1969). Furthermore, research into pyridazine derivatives has explored their antimicrobial activities, showcasing the therapeutic potential of these molecules in combating microbial infections (F. El-Mariah et al., 2006).
Drug Design and Synthesis
The design and synthesis of novel drug candidates are another significant area of application for pyrazole-based compounds. Studies have reported the synthesis of derivatives aimed at exploring analgesic properties, indicating the role of these molecules in developing new pain management therapies (R. Aggarwal et al., 2020). Additionally, the exploration of novel fluoro-substituted compounds for anti-lung cancer activity highlights the ongoing efforts to discover new anticancer agents (A. G. Hammam et al., 2005).
Eigenschaften
IUPAC Name |
2-[6-[(2,4-dichlorophenyl)methyl]pyridazin-3-yl]-4-(4-fluorophenyl)pyrazol-3-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14Cl2FN5/c21-14-4-1-13(18(22)10-14)9-16-7-8-19(27-26-16)28-20(24)17(11-25-28)12-2-5-15(23)6-3-12/h1-8,10-11H,9,24H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYXJLGCAUQIFBZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=C(N(N=C2)C3=NN=C(C=C3)CC4=C(C=C(C=C4)Cl)Cl)N)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14Cl2FN5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![Tert-butyl 4-iodo-2,3-dihydropyrrolo[2,3-b]pyridine-1-carboxylate](/img/structure/B2839699.png)

![N-(6-bromobenzo[d]thiazol-2-yl)-N-(2-(diethylamino)ethyl)-5,6-dihydro-1,4-dioxine-2-carboxamide hydrochloride](/img/structure/B2839701.png)
![2-[(4-methyl-1H-benzimidazol-2-yl)sulfanyl]-N-phenyl-N-(propan-2-yl)acetamide](/img/structure/B2839702.png)

![(4-Chlorophenyl)-[4-chloro-3-(trifluoromethyl)phenyl]methanamine;hydrochloride](/img/structure/B2839704.png)
![N-(2-(2,3-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3-nitrobenzamide](/img/structure/B2839706.png)
![4-[(Methoxyimino)methyl]-2-methyl-6-oxo-1,4,5,6-tetrahydro-3-pyridinecarbonitrile](/img/structure/B2839707.png)
![[5-(1H-imidazol-1-yl)pyridin-2-yl]methanamine](/img/structure/B2839712.png)